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Compound of Interest

Compound Name: Ro 04-6790

Cat. No.: B1679427 Get Quote

An In-Depth Review of the Potent and Selective 5-HT6 Receptor Antagonist

Abstract
Ro 04-6790 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-

protein coupled receptor predominantly expressed in the central nervous system.[1] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological characteristics of Ro 04-6790. It details its mechanism of

action, binding affinity, and in vivo effects, with a focus on its nootropic potential. Furthermore,

this document outlines key experimental protocols for studying Ro 04-6790 and visualizes the

associated signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties
Ro 04-6790, chemically known as 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-

benzenesulfonamide, is a sulfonamide derivative.[2] Its chemical structure and key identifiers

are presented below.
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Identifier Value

IUPAC Name
4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-

benzenesulfonamide[2]

Molecular Formula C12H16N6O2S[2]

Molecular Weight 308.36 g/mol [2]

CAS Number 202466-68-0

SMILES
CNC1=CC(=NC(=N1)NC)NS(=O)

(=O)C2=CC=C(C=C2)N

Table 2: Physicochemical Properties of Ro 04-6790

Property Value

Melting Point Not available

Boiling Point Not available

Solubility Soluble in DMSO

pKa Not available

Pharmacological Properties
Mechanism of Action
Ro 04-6790 functions as a potent and selective antagonist at the 5-HT6 receptor. This receptor

is positively coupled to adenylyl cyclase via a Gs protein. As an antagonist, Ro 04-6790 blocks

the binding of the endogenous ligand serotonin (5-HT) to the 5-HT6 receptor, thereby inhibiting

the downstream signaling cascade that leads to the production of cyclic AMP (cAMP). Some

studies suggest that Ro 04-6790 may also act as an inverse agonist, meaning it can reduce the

basal activity of the receptor in the absence of an agonist.

Binding Affinity and Selectivity
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Ro 04-6790 exhibits high affinity for both rat and human 5-HT6 receptors. It displays significant

selectivity for the 5-HT6 receptor over a wide range of other neurotransmitter receptors.

Table 3: Binding Affinity of Ro 04-6790 for 5-HT6 Receptors

Receptor Species pKi

Rat 7.26

Human 7.35

pKi is the negative logarithm of the inhibition constant (Ki).

Ro 04-6790 has been shown to have low affinity (IC50 > 10 µM) for a panel of other receptors,

including other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors,

highlighting its high selectivity.

Signaling Pathways
The primary signaling pathway modulated by Ro 04-6790 is the canonical 5-HT6 receptor-Gs-

adenylyl cyclase pathway. Antagonism of this pathway by Ro 04-6790 prevents the production

of cAMP and the subsequent activation of Protein Kinase A (PKA) and phosphorylation of

downstream targets like the cAMP response element-binding protein (CREB).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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